molecular formula C15H20O4 B8499579 6-Hydroxy-2,5,7,8-tetramethylchroman-2-acetic acid

6-Hydroxy-2,5,7,8-tetramethylchroman-2-acetic acid

Cat. No. B8499579
M. Wt: 264.32 g/mol
InChI Key: IETSMPQISKAPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646149

Procedure details

A solution of ethyl 6-acetoxy-2,5,7,8-tetramethylchroman-2-acetate (36.5 g, ~108 mmol) and 50% aqueous sodium hydroxide (110 mL) in a mixture of ethanol (500 mL) and water (500 mL) was stirred at ambient temperature for 7 h. The reaction mixture was extracted with hexane (2×200 mL). The pH of the resulting solution was adjusted to ~2 with concentrated hydrochloric acid. Water (~200 mL) was added and the reaction mixture was cooled in an ice/water bath. Crystallization was induced by scratching with a glass rod and the solid that formed was collected by filtration. The solid was recrystallized from an ethanol/water mixture to give 20.2 g (70.9% yield) of the desired product as a tan solid.
Name
ethyl 6-acetoxy-2,5,7,8-tetramethylchroman-2-acetate
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
70.9%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:6]([CH3:24])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([CH3:23])([CH2:17][C:18]([O:20]CC)=[O:19])[CH2:9][CH2:8]2)(=O)C.[OH-].[Na+]>C(O)C.O>[OH:4][C:5]1[C:6]([CH3:24])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([CH3:23])([CH2:17][C:18]([OH:20])=[O:19])[CH2:9][CH2:8]2 |f:1.2|

Inputs

Step One
Name
ethyl 6-acetoxy-2,5,7,8-tetramethylchroman-2-acetate
Quantity
36.5 g
Type
reactant
Smiles
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(CC(=O)OCC)C)C
Name
Quantity
110 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with hexane (2×200 mL)
ADDITION
Type
ADDITION
Details
Water (~200 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice/water bath
CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
the solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from an ethanol/water mixture

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
OC=1C(=C2CCC(OC2=C(C1C)C)(CC(=O)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 70.9%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.